molecular formula C4H9AlCl2 B13745339 Butyldichloroaluminium CAS No. 2444-82-8

Butyldichloroaluminium

Cat. No.: B13745339
CAS No.: 2444-82-8
M. Wt: 155.00 g/mol
InChI Key: SHOVVTSKTTYFGP-UHFFFAOYSA-L
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Description

Butyldichloroaluminum, with the molecular formula C4H9AlCl2, is an organoaluminum compound. It is a derivative of aluminum where two chlorine atoms and one butyl group are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyldichloroaluminum can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

AlCl3+C4H9LiC4H9AlCl2+LiCl\text{AlCl}_3 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{C}_4\text{H}_9\text{AlCl}_2 + \text{LiCl} AlCl3​+C4​H9​Li→C4​H9​AlCl2​+LiCl

Industrial Production Methods

In industrial settings, butyldichloroaluminum is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyldichloroaluminum undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides and butyl chloride.

    Reduction: Can act as a reducing agent in certain reactions.

    Substitution: Reacts with nucleophiles where the chlorine atoms can be substituted by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Often used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alcohols, amines, and thiols are commonly used.

Major Products

    Oxidation: Produces aluminum oxides and butyl chloride.

    Reduction: Forms reduced organic compounds.

    Substitution: Produces substituted organoaluminum compounds.

Scientific Research Applications

Butyldichloroaluminum has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the preparation of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyldichloroaluminum exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, facilitating chemical transformations. The pathways involved often include the formation of aluminum-carbon bonds and the subsequent reactions with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum (C6H15Al): Another organoaluminum compound used in similar applications.

    Diethylaluminum chloride (C4H10AlCl): Similar in structure but with different reactivity.

    Methylaluminoxane (C2H6Al2O): Used as a co-catalyst in polymerization reactions.

Uniqueness

Butyldichloroaluminum is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical reactions. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis and industrial processes.

Properties

CAS No.

2444-82-8

Molecular Formula

C4H9AlCl2

Molecular Weight

155.00 g/mol

IUPAC Name

butyl(dichloro)alumane

InChI

InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2

InChI Key

SHOVVTSKTTYFGP-UHFFFAOYSA-L

Canonical SMILES

CCCC[Al](Cl)Cl

Origin of Product

United States

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